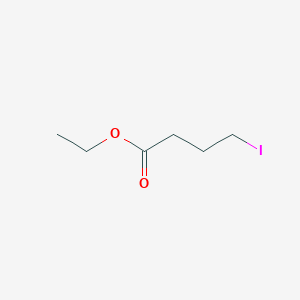

Ethyl 4-iodobutyrate

説明

Ethyl 4-iodobutyrate, systematically named ethyl 4-iodobutanoate, is a colorless to pale yellow liquid. cymitquimica.com It is characterized by an ester functional group derived from butanoic acid and ethanol (B145695), with an iodine atom at the fourth carbon position. cymitquimica.com This structure makes it a valuable intermediate in various synthetic pathways.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁IO₂ |

| Molecular Weight | 242.05 g/mol leyan.comglpbio.comnih.gov |

| CAS Number | 7425-53-8 leyan.comglpbio.comnih.gov |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

| Boiling Point | 65°C (2.5 mm Hg) orgsyn.orgorgsyn.org |

| Purity | 97% sigmaaldrich.com |

| Storage Temperature | 2-8°C, protected from light leyan.comsigmaaldrich.com |

Halogenated esters are a class of organic compounds that feature a halogen atom (F, Cl, Br, I) and an ester functional group. wikipedia.org These compounds are notable for their reactivity and are frequently used as building blocks in organic synthesis. The nature of the halogen atom significantly influences the compound's reactivity, particularly in nucleophilic substitution reactions.

This compound is a prominent member of this class. The presence of the iodine atom makes the terminal carbon highly susceptible to nucleophilic attack, a desirable characteristic for constructing more complex molecular architectures. The carbon-iodine bond is weaker and more polarizable than carbon-bromine or carbon-chlorine bonds, rendering iodo-compounds like this compound more reactive and thus highly useful in a variety of chemical transformations.

A common synthetic route to this compound involves the Finkelstein reaction, where ethyl 4-bromobutyrate is treated with sodium iodide in acetone (B3395972). orgsyn.orgorgsyn.org This halogen exchange reaction is an efficient method for its preparation, yielding the desired product in high purity. orgsyn.orgorgsyn.org

The utility of this compound in advanced organic synthesis is extensive. Its reactive nature allows it to participate in a wide array of chemical transformations, making it a versatile tool for chemists.

One of the primary applications of this compound is as an alkylating agent. It readily reacts with nucleophiles to introduce a four-carbon ester chain into a molecule. This property has been exploited in the synthesis of complex natural products and other biologically active molecules. For instance, it has been used in the formal synthesis of kibdelomycin, a potent antibiotic, where it served as a key starting material for constructing the decalin core of the molecule. rsc.orgresearchgate.netresearchgate.net

Furthermore, this compound is employed in the synthesis of protein crosslinking agents. nih.gov In this context, it participates in the stepwise alkylation of heterocyclic amines, such as morpholine (B109124), to form bis-quaternary ammonium (B1175870) salts. nih.gov These salts are precursors to bifunctional crosslinkers used in structural mass spectrometry to study protein structures and interactions. nih.gov

The compound also finds application in the synthesis of various pharmaceutical and agrochemical agents. cymitquimica.com For example, it has been used in the preparation of quinoline (B57606) derivatives, which are investigated for their potential biological activities. prepchem.com Additionally, it is a precursor for synthesizing stable analogues of S-adenosylmethionine (SAM), which are crucial for studying the biological processes involving this important cofactor. nih.gov

Academic research on this compound is diverse, spanning several areas of organic and medicinal chemistry. Key research themes include:

Development of Novel Synthetic Methodologies: Researchers continuously explore new and more efficient ways to synthesize and utilize this compound. This includes optimizing reaction conditions for its preparation and its use in various coupling reactions. orgsyn.org

Total Synthesis of Natural Products: The compound is a frequently used starting material or intermediate in the total synthesis of complex natural products. Its role in the synthesis of kibdelomycin highlights its importance in this area. rsc.orgresearchgate.netresearchgate.net

Medicinal Chemistry: this compound is a building block for the synthesis of new drug candidates and probes for studying biological systems. Its use in creating SAM analogues and protein crosslinkers demonstrates its value in chemical biology. nih.govnih.gov

Materials Science: The principles of reactions involving halogenated esters are applied to the development of new materials, although direct applications of this compound in this field are less common.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 4-iodobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO2/c1-2-9-6(8)4-3-5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZFVPPGVAHZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447322 | |

| Record name | ETHYL 4-IODOBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7425-53-8 | |

| Record name | Ethyl 4-iodobutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007425538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL 4-IODOBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-iodobutanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9CLY29W6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Routes for Ethyl 4 Iodobutyrate

Halogen Exchange Reactions for Ethyl 4-iodobutyrate Synthesis

The most common and direct route to this compound involves a halogen exchange reaction, where a more readily available halo-ester, such as ethyl 4-bromobutyrate, is converted to the desired iodo-compound. This transformation is a cornerstone of halide chemistry.

Reaction of Ethyl 4-bromobutyrate with Sodium Iodide

The classic method for synthesizing this compound is the Finkelstein reaction, a type of nucleophilic substitution reaction. vedantu.comallaboutchemistry.net This process involves treating the precursor, Ethyl 4-bromobutyrate, with an alkali metal iodide, most commonly Sodium Iodide (NaI). byjus.comwikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the iodide ion attacks the carbon atom bonded to the bromine, displacing the bromide ion as the leaving group. allaboutchemistry.netbyjus.com

A key feature of the Finkelstein reaction is the choice of solvent, which is typically anhydrous acetone (B3395972). vedantu.comwikipedia.org The success of the reaction is driven by the differential solubility of the halide salts in this solvent. While Sodium Iodide is soluble in acetone, the Sodium Bromide (NaBr) byproduct is not and precipitates out of the solution. wikipedia.org According to Le Châtelier's principle, this removal of a product from the reaction mixture shifts the equilibrium towards the formation of the desired this compound. chemicalbook.com

Below is a representative data table outlining the typical parameters for this synthesis.

| Parameter | Value/Condition |

| Starting Material | Ethyl 4-bromobutyrate |

| Reagent | Sodium Iodide (NaI) |

| Solvent | Anhydrous Acetone |

| Reaction Type | SN2 Halogen Exchange (Finkelstein Reaction) |

| Driving Principle | Precipitation of insoluble Sodium Bromide |

| Typical Conditions | Reflux |

Mechanochemical Conversion Protocols

Mechanochemistry, the use of mechanical force (such as grinding or milling) to induce chemical reactions, represents a green and often solvent-free alternative to traditional solution-phase synthesis. While mechanochemical approaches have been explored for various organic reactions, including the activation of metals for reductive coupling, specific, well-documented protocols for the synthesis of this compound via a mechanochemical Finkelstein-type reaction are not yet prevalent in the scientific literature.

In principle, the solid-state reaction between Ethyl 4-bromobutyrate and Sodium Iodide under ball-milling conditions could provide a pathway to the target molecule. This approach would eliminate the need for acetone, reducing solvent waste. However, further research is required to develop and optimize such a mechanochemical protocol for this specific transformation.

Alkylation and Substitution Reactions in this compound Synthesis

Stepwise Alkylation Procedures

The most efficient and common preparative route to the key precursor, Ethyl 4-bromobutyrate, begins with γ-butyrolactone (GBL). chemicalbook.comorgsyn.org This one-pot method involves the ring-opening of the lactone followed by esterification. The process is typically initiated by treating γ-butyrolactone with dry hydrogen bromide (HBr). The HBr cleaves the cyclic ester to form 4-bromobutanoic acid. Subsequent reaction with ethanol (B145695), often in the same pot, yields the final product, Ethyl 4-bromobutyrate. chemicalbook.com

This transformation can be considered a substitution reaction at the acyl carbon followed by esterification, effectively converting a cyclic ester into a linear bromo-ester.

Optimization of Reaction Conditions for Scalability

The synthesis of Ethyl 4-bromobutyrate from γ-butyrolactone has been optimized for high yield and purity, making it suitable for large-scale industrial production. chemicalbook.com Key parameters that have been refined include the molar ratios of reactants and temperature control. Research has indicated that using approximately 1.2 molar equivalents of hydrogen bromide and 1.06 molar equivalents of ethanol relative to γ-butyrolactone provides an optimal outcome. chemicalbook.com

The process is lauded for its simplicity, high atom economy, and the production of high-purity product (often >98%) with high yields (up to 93%). chemicalbook.com These factors, combined with the one-pot nature of the reaction, contribute to its scalability and cost-effectiveness, which are crucial for the subsequent synthesis of this compound.

| Parameter | Optimized Condition |

| Starting Material | γ-Butyrolactone |

| Reagents | 1. Dry Hydrogen Bromide (HBr)2. Absolute Ethanol |

| Molar Ratio (HBr:GBL) | ~1.2 : 1.0 |

| Molar Ratio (Ethanol:GBL) | ~1.06 : 1.0 |

| Yield | >93% |

| Purity | >98% |

Emerging Synthetic Strategies for this compound

Beyond the traditional Finkelstein reaction, modern synthetic chemistry offers alternative routes for the preparation of alkyl iodides, which can be applied to the synthesis of this compound. These emerging strategies often provide milder reaction conditions or utilize different precursor functional groups.

One promising approach involves the direct conversion of alcohols to alkyl iodides. This method would start with Ethyl 4-hydroxybutyrate, which can be synthesized from the reduction of succinic acid derivatives or by the acid-catalyzed alcoholysis of γ-butyrolactone. chemicalbook.comnih.gov The conversion of the resulting alcohol to the iodide can be achieved using systems like cerium(III) chloride heptahydrate with sodium iodide in acetonitrile. This avoids the need for a bromo-intermediate and offers an alternative pathway from a different class of precursor.

Furthermore, recent advances in C-H activation and radical chemistry are opening new avenues for halogenation reactions. organic-chemistry.org For instance, indium(III)-catalyzed reductive iodination has been shown to be effective for converting esters directly to alkyl iodides. organic-chemistry.org While a specific application to this compound may not be widely documented, these modern methods represent the forefront of synthetic strategy and could offer future, more direct routes to this and other ω-iodo esters.

Solvent-Free Mechanochemical Processes

Mechanochemistry is a branch of chemistry that investigates the chemical and physicochemical transformations of substances in all states of aggregation produced by the effect of mechanical energy. In the context of synthesis, mechanochemical methods, often utilizing ball milling, offer a green chemistry approach by reducing or eliminating the need for solvents. This technique involves the grinding of solid reactants together, where the mechanical force induces chemical reactions.

While mechanochemical synthesis has been successfully applied to a variety of organic compounds, including other alkyl halides, specific, well-documented protocols for the direct synthesis of this compound using this solvent-free method are not prominently featured in current scientific literature. The principles of this methodology, however, suggest a potential route. Theoretically, a solid-state reaction between a suitable starting material, such as an alkali metal iodobutyrate salt, and an ethylating agent could be explored under mechanochemical conditions. The advantages of such a process would include reduced waste, lower energy consumption, and operational simplicity. However, without specific research findings, this remains a prospective rather than an established route for the preparation of this compound.

Industrial Production Methodologies and Optimization

The industrial production of this compound is typically achieved through a robust, multi-step process optimized for yield, purity, and scalability. The most common and economically viable route involves the synthesis of an intermediate, Ethyl 4-bromobutyrate, followed by a halogen exchange reaction to yield the final iodo-compound.

Step 1: Synthesis of Ethyl 4-bromobutyrate from γ-Butyrolactone

An optimized, one-step method for the large-scale production of Ethyl 4-bromobutyrate has been developed, which avoids the need for intermediate separation and results in high yield and purity. chemicalbook.com This process is advantageous for industrial applications due to its efficiency, use of readily available starting materials, and adherence to green chemistry principles by minimizing waste. chemicalbook.com

The reaction begins with the ring-opening of γ-butyrolactone using dry hydrogen bromide gas, followed by in-situ esterification with absolute ethanol. chemicalbook.com This method effectively solves problems associated with older techniques that produced more waste and resulted in lower yields and purity. chemicalbook.com The process is suitable for industrialized large-scale production with yields reported to be over 93% and product purity exceeding 98%. chemicalbook.com

Key parameters for this synthesis have been optimized to achieve the best production results. chemicalbook.comgoogle.com A molar ratio of 1.2 for hydrogen bromide to γ-butyrolactone and a molar ratio of 1.06 for ethanol to γ-butyrolactone are considered optimal. chemicalbook.com

Table 1: Optimized Industrial Synthesis of Ethyl 4-bromobutyrate

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | γ-Butyrolactone | Readily available, cost-effective precursor |

| Reagent 1 | Dry Hydrogen Bromide (HBr) gas | Effects the ring-opening of the lactone |

| Reagent 2 | Absolute Ethanol | Acts as the ethylating agent for esterification |

| Temperature (HBr) | 0-50 °C google.com | To control the exothermic ring-opening reaction |

| Temperature (Ethanol) | 10-90 °C google.com | To drive the esterification to completion |

| Molar Ratios | HBr:γ-Butyrolactone (1.2:1) chemicalbook.com | Optimized for efficient ring-opening |

| Ethanol:γ-Butyrolactone (1.06:1) chemicalbook.com | Optimized for efficient esterification | |

| Reaction Time | 1-3 hours (post-HBr); 2-6 hours (post-ethanol) chemicalbook.com | To ensure the reaction proceeds to completion |

| Work-up | Water wash, NaHCO₃ neutralization, drying chemicalbook.comgoogle.com | To purify the final product |

| Yield | > 93% chemicalbook.com | High-efficiency process |

| Purity | > 98% chemicalbook.com | Suitable for subsequent reaction steps |

Step 2: Halogen Exchange via Finkelstein Reaction

The conversion of Ethyl 4-bromobutyrate to this compound is classically achieved via the Finkelstein reaction. wikipedia.orgbyjus.com This is a type of nucleophilic bimolecular substitution (SN2) reaction that involves the exchange of a halogen atom. wikipedia.orgbyjus.com It is an equilibrium reaction that can be driven to completion, making it highly efficient for industrial synthesis. wikipedia.org

The process involves treating Ethyl 4-bromobutyrate with a solution of sodium iodide (NaI) in acetone. wikipedia.org The success of this reaction on a large scale hinges on the differential solubility of the halide salts in the acetone solvent. wikipedia.org Sodium iodide is soluble in acetone, while the sodium bromide (NaBr) formed as a byproduct is not. wikipedia.org According to Le Chatelier's principle, the precipitation of insoluble sodium bromide from the reaction mixture shifts the equilibrium towards the formation of the desired this compound, driving the reaction to completion. jk-sci.com This reaction works exceptionally well for primary alkyl bromides like Ethyl 4-bromobutyrate. byjus.comjk-sci.com

Table 2: Finkelstein Reaction for this compound Synthesis

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Substrate | Ethyl 4-bromobutyrate | The precursor containing the halogen to be exchanged |

| Reagent | Sodium Iodide (NaI) | Provides the iodide nucleophile |

| Solvent | Acetone | Dissolves NaI but not the NaBr byproduct, driving the reaction forward wikipedia.org |

| Reaction Type | SN2 (Substitution Nucleophilic Bimolecular) | A single-step mechanism involving backside attack by the iodide ion byjus.com |

| Driving Force | Precipitation of Sodium Bromide (NaBr) | Shifts the reaction equilibrium to favor product formation wikipedia.orgjk-sci.com |

| Product | this compound | The desired iodo-compound |

Reactivity and Mechanistic Studies of Ethyl 4 Iodobutyrate

Nucleophilic Substitution (SN2) Pathways Involving the Iodine Atom

The carbon-iodine bond in ethyl 4-iodobutyrate is polarized, with the carbon atom being electrophilic and the iodine atom serving as an excellent leaving group. This makes the compound highly susceptible to nucleophilic substitution reactions, primarily following an S(_N)2 mechanism. In this concerted process, a nucleophile attacks the carbon atom at the same time as the iodide ion departs. wikipedia.orgpressbooks.pub This single-step reaction involves a transition state where the carbon atom is pentacoordinate. wikipedia.orgpressbooks.pub

A variety of nucleophiles can be employed to displace the iodide, leading to a diverse range of functionalized butyrate (B1204436) esters. For instance, amines such as morpholine (B109124) can react with this compound to form quaternary ammonium (B1175870) salts. nih.gov

Stereochemical Implications of SN2 Reactions

A hallmark of the S(_N)2 reaction is the inversion of stereochemistry at the reaction center. pressbooks.pubmasterorganicchemistry.com This occurs because the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, in a "backside attack". masterorganicchemistry.compearson.comlibretexts.org If the carbon atom bearing the iodine were a chiral center, an S(_N)2 reaction would lead to the formation of a product with the opposite stereochemical configuration. libretexts.orglibretexts.org For example, if a hypothetical (R)-enantiomer of a chiral analog of this compound were to undergo an S(_N)2 reaction, the product would be the (S)-enantiomer. libretexts.org This stereospecificity is a crucial consideration in asymmetric synthesis.

Factors Influencing SN2 Reactivity: Steric Hindrance and Leaving Group Ability

Several factors govern the rate and efficiency of S(_N)2 reactions involving this compound.

Steric Hindrance: The accessibility of the electrophilic carbon to the incoming nucleophile is critical. spcmc.ac.in S(_N)2 reactions are fastest for unhindered substrates like methyl and primary alkyl halides. masterorganicchemistry.comspcmc.ac.in this compound, being a primary alkyl iodide, is well-suited for S(_N)2 reactions. However, bulky nucleophiles may react more slowly due to increased steric hindrance in the transition state. spcmc.ac.inyoutube.com

Leaving Group Ability: The efficiency of the S(_N)2 reaction is highly dependent on the ability of the leaving group to depart and stabilize the negative charge. libretexts.orgpressbooks.pub Iodide (I) is an excellent leaving group because it is the conjugate base of a strong acid (HI) and is a very weak base, making it stable in solution. pressbooks.pub Its leaving group ability is superior to that of other halides, following the trend I > Br > Cl > F. pressbooks.pub This high reactivity of the C-I bond is a key feature of this compound's utility in synthesis. nih.gov

Oxidative Addition Mechanisms in Transition Metal Catalysis

This compound is a valuable substrate in transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. A key step in many of these catalytic cycles is the oxidative addition of the C-I bond to a low-valent transition metal center, such as palladium(0). ethz.ch

Palladium-Catalyzed C-I Bond Activation

In palladium-catalyzed reactions, the cycle is often initiated by the oxidative addition of the alkyl iodide to a Pd(0) complex. acs.orgpitt.edu This step involves the cleavage of the C-I bond and the formation of a new alkyl-palladium(II)-iodide intermediate. pitt.edu The reactivity order for oxidative addition of alkyl halides to Pd(0) is generally I > Br > Cl, highlighting the advantage of using iodo-compounds like this compound. pitt.edukaust.edu.sa This alkyl-Pd(II) species can then participate in subsequent steps of the catalytic cycle, such as transmetalation and reductive elimination, to form the desired cross-coupled product.

Radical Reactions and Their Mechanistic Investigations

Beyond ionic pathways, the carbon-iodine bond in this compound can also undergo homolytic cleavage to generate radical intermediates. These reactions can be initiated by heat, light, or radical initiators. cardiff.ac.uknih.gov For instance, in the presence of a radical initiator like azobisisobutyronitrile (AIBN) and a hydrogen atom donor like tributyltin hydride (n-Bu(_3)SnH), the C-I bond can be cleaved to form a primary alkyl radical. nih.gov This radical can then participate in various transformations, such as cyclizations or additions to unsaturated systems. nih.gov

Recent advancements have also explored the generation of alkyl radicals from alkyl iodides using excited-state palladium catalysis. kaust.edu.sa This process involves the photoexcitation of a palladium complex, which then promotes a single electron transfer (SET) to the alkyl iodide, leading to the formation of an alkyl radical and a Pd(I) species. kaust.edu.sa Mechanistic studies in related systems often employ radical clock experiments or trapping agents like TEMPO to confirm the involvement of radical intermediates. cardiff.ac.uk The kinetics of reactions involving radicals derived from similar esters have been studied to understand their atmospheric chemistry and reactivity trends. conicet.gov.ar

Radical Addition/Fragmentation Pathways

This compound can participate in radical reactions through addition and fragmentation mechanisms. These pathways are central to processes like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, a controlled radical polymerization technique. In a typical RAFT mechanism, a propagating radical (Pn•) adds to a thiocarbonylthio compound (the RAFT agent), creating an intermediate radical. doubtnut.comnih.gov This intermediate can then fragment, either returning to the starting species or forming a new radical (R•) and a dormant polymeric chain. doubtnut.com

While the general principles of RAFT provide a framework, specific studies indicate that this compound and related compounds can undergo analogous addition/fragmentation pathways. tardigrade.in The carbon-iodine bond is susceptible to homolytic cleavage, generating an alkyl radical that can then engage in various transformations. This reactivity is harnessed in different synthetic methodologies, including cross-electrophile coupling reactions.

Trapping Experiments and Spectrometric Adduct Observation

To verify the involvement of radical intermediates in reactions involving this compound, radical trapping experiments are employed. In one such study, the radical inhibitor TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) was used. chemguideforcie.co.uk The introduction of TEMPO into a reaction mixture designed to generate radicals from an alkyl halide completely suppressed the formation of the expected cross-coupled product. chemguideforcie.co.uk

The core of this experiment is the reaction between the transient alkyl radical and TEMPO, a stable radical scavenger. nih.govrjptonline.org This reaction forms a stable adduct that can be detected, providing evidence for the transient radical's existence. Although isolation of the specific alkyl-TEMPO adduct proved challenging due to potential instability under the reaction conditions, its presence was successfully confirmed by mass spectrometry (electrospray ionization). chemguideforcie.co.uk This spectrometric observation, coupled with the complete suppression of the main reaction, provides strong support for a mechanism involving a radical generated from the butyrate derivative. chemguideforcie.co.uk

Comparison of Reactivity with Other Halogenated Butyrate Esters

The identity of the halogen atom in an alkyl halide has a profound impact on its chemical reactivity, particularly in nucleophilic substitution reactions. The following sections compare this compound with its bromine and chlorine analogs.

Comparative Analysis of Leaving Group Abilities (Iodine vs. Bromine vs. Chlorine)

In nucleophilic substitution reactions, the rate is significantly influenced by the ability of the leaving group to depart from the carbon center. A good leaving group is a species that is stable on its own, which typically means it is a weak base. wikidoc.orgnih.gov The conjugate bases of strong acids are excellent leaving groups. openstax.org

When comparing the halogens, the leaving group ability follows the order: I⁻ > Br⁻ > Cl⁻

This trend is directly related to the strength of the hydrohalic acids (HI > HBr > HCl), which means that the iodide ion (I⁻) is the weakest base and therefore the most stable. bits-pilani.ac.in The stability of the anion is also related to its size and polarizability; the large, diffuse electron cloud of the iodide ion can better accommodate the negative charge compared to the smaller bromide and chloride ions. wikidoc.org

The strength of the carbon-halogen bond also plays a crucial role. Weaker bonds are broken more easily, facilitating a faster reaction. The carbon-iodine bond is the weakest among the carbon-halogen bonds (excluding astatine). savemyexams.comlibretexts.org

| Bond | Bond Energy (kJ/mol) |

|---|---|

| C–Cl | 346 |

| C–Br | 290 |

| C–I | 228 |

Data sourced from reference savemyexams.com.

As shown in Table 1, the energy required to break the C-I bond is significantly lower than that for C-Br and C-Cl bonds, making iodoalkanes, such as this compound, the most reactive in this series for reactions involving cleavage of the carbon-halogen bond. savemyexams.comlibretexts.org

Influence of Halogen on SN2 Reactivity and Bond Lengths

In bimolecular nucleophilic substitution (SN2) reactions, the nucleophile attacks the electrophilic carbon while the leaving group simultaneously departs in a single, concerted step. libretexts.orgresearchgate.net The rate of an SN2 reaction is therefore highly dependent on the factors discussed above: leaving group ability and carbon-halogen bond strength.

For ethyl 4-halobutyrates, the reactivity in SN2 reactions increases as you go down the halogen group: ethyl 4-chlorobutyrate is the least reactive, and this compound is the most reactive. libretexts.orglibretexts.org This is a direct consequence of the C-I bond being longer and weaker than the C-Br and C-Cl bonds. tardigrade.inchemguideforcie.co.uk The longer bond is more easily broken, lowering the activation energy of the SN2 transition state and accelerating the reaction rate. openstax.org

| Bond | Bond Length (nm) |

|---|---|

| C–Cl | 0.177 |

| C–Br | 0.193 |

| C–I | 0.214 |

Data sourced from reference chemguideforcie.co.uk.

The increased bond length from chlorine to iodine (Table 2) reflects the increasing size of the halogen atom. doubtnut.comchemguideforcie.co.uk This greater distance between the carbon and iodine nuclei results in a weaker bond, which requires less energy to break, thus making this compound a more reactive substrate in SN2 reactions compared to its chloro and bromo counterparts. chemguideforcie.co.uklibretexts.org

Applications of Ethyl 4 Iodobutyrate in Complex Organic Synthesis

Role as a Key Intermediate in Natural Product Synthesis

The structure of ethyl 4-iodobutyrate makes it an ideal starting material for synthesizing specific fragments of larger, more complex natural products. Its utility has been demonstrated in the total synthesis of several biologically active compounds.

This compound is a crucial starting material in the formal synthesis of Kibdelomycin, also known as Amycolamicin. researchgate.netnih.gov This potent antibiotic exhibits activity against a range of drug-resistant bacteria by inhibiting bacterial type II DNA topoisomerases. researchgate.netresearchgate.net The complex structure of Kibdelomycin features a decalin core, two distinct sugar moieties (amycolose and amykitanose), and a tetramic acid unit. nih.govrsc.org

In the synthetic routes developed by multiple research groups, this compound serves as the foundational component for constructing the decalin fragment of the molecule. researchgate.netresearchgate.net Its use in the early stages of the synthesis allows for the efficient assembly of a key δ-ketoester intermediate, which is then elaborated through a series of reactions to form the bicyclic decalin system. nih.govrsc.org The modular nature of these syntheses, beginning with simple building blocks like this compound, is critical for enabling the production of Kibdelomycin analogs for structure-activity relationship (SAR) studies. d-nb.info

This compound is instrumental in the synthesis of complex tricyclic ketones, which are core structures in various terpenoid natural products. nih.gov A notable application is in the total synthesis of aspewentins, a family of norditerpenes. nih.govcaltech.edu The synthesis commences with a copper-catalyzed coupling between a Grignard reagent derived from an aryl bromide and this compound. nih.govnih.gov

The resulting ester product is then subjected to α-methylation, followed by saponification of the ester and an acid-mediated cyclization to furnish the target tricyclic ketone. nih.govnih.gov This ketone serves as a crucial intermediate, which is further elaborated to introduce additional functionality, such as a quaternary stereocenter, through reactions like palladium-catalyzed enantioselective allylic alkylation. nih.govcaltech.edu This strategy highlights the utility of this compound in building complex polycyclic systems from simpler aromatic precursors. nih.gov

| Reaction Sequence for Tricyclic Ketone Synthesis | |

| Step 1 | Copper-catalyzed coupling of a Grignard reagent with this compound. nih.govnih.gov |

| Step 2 | α-Methylation of the resulting ester. nih.govnih.gov |

| Step 3 | Saponification of the ester to the corresponding carboxylic acid. nih.govnih.gov |

| Step 4 | Acid-mediated intramolecular cyclization to yield the final tricyclic ketone. nih.govnih.gov |

The construction of the decalin core of Kibdelomycin begins with this compound. nih.govresearchgate.net The synthesis is a multi-step process that leverages the reactivity of the iodo-ester to build a linear precursor suitable for cyclization.

The key steps are as follows:

Fukuyama Coupling : The synthesis starts with a palladium-catalyzed Fukuyama coupling between this compound and ethyl (2E,4E)-hexa-2,4-dienethioate. This reaction forms a δ-ketoester in high yield (91%). nih.govresearchgate.net

Asymmetric Reduction : The ketone in the resulting product is then reduced stereoselectively using a borane (B79455) (BH₃) in the presence of the (S)-Corey–Bakshi–Shibata (CBS) catalyst, affording a secondary alcohol with high enantiomeric excess. nih.gov

Elaboration and Cyclization : This alcohol is then protected, and the ester is reduced and further elaborated into a triene substrate. rsc.orgrsc.org An intramolecular Diels-Alder (IMDA) reaction of this triene precursor establishes the characteristic trans-decalin bicyclic ring system of the natural product. researchgate.netresearchgate.net

This efficient sequence, starting from inexpensive materials like this compound, provides the central decalin building block in a highly controlled manner. rsc.org

Utility in Cross-Coupling Reactions

The carbon-iodine bond in this compound is significantly more reactive than the corresponding bromide or chloride, making it an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. This enhanced reactivity facilitates the formation of new carbon-carbon bonds under milder conditions.

This compound is an effective coupling partner in Fukuyama coupling reactions, which form ketones from a thioester and an organozinc reagent. In the context of the Kibdelomycin synthesis, the organozinc reagent is prepared in situ from this compound and zinc dust. rsc.org This species then reacts with ethyl (2E,4E)-hexa-2,4-dienethioate in the presence of a palladium catalyst. nih.gov

| Fukuyama Coupling in Kibdelomycin Synthesis | |

| Substrate 1 | This compound (precursor to organozinc reagent) rsc.org |

| Substrate 2 | Ethyl (2E,4E)-hexa-2,4-dienethioate nih.gov |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) rsc.org |

| Reagents | Zinc (Zn) rsc.org |

| Product | δ-Ketoester (intermediate 44 in the synthesis) nih.gov |

| Yield | 91% nih.govresearchgate.net |

| Application | Construction of the decalin core of Kibdelomycin. researchgate.net |

This reaction is a critical step that unites two key fragments to create the linear precursor for the decalin core, demonstrating the reliability of this compound in palladium-catalyzed transformations. nih.gov

Palladium-Catalyzed Decarboxylative Allylic Alkylation

This compound is an important precursor in multi-step syntheses that incorporate palladium-catalyzed reactions. In the total synthesis of aspewentin B, a norditerpene natural product, this compound was utilized in an initial copper-catalyzed coupling with a Grignard reagent. nih.govcaltech.edu The resulting product was further elaborated into an allyl enol carbonate. nih.govcaltech.edu This intermediate was then subjected to a palladium-catalyzed enantioselective decarboxylative allylic alkylation to install a critical α-vinyl quaternary stereocenter. nih.govcaltech.edu

This specific transformation is noted for its high efficiency and stereoselectivity, proceeding with a low palladium catalyst loading. nih.gov The reaction successfully produced the desired allyl ketone in a nearly quantitative yield and with high enantiomeric excess (94% ee). nih.gov This sequence highlights the utility of this compound in setting the stage for complex, stereoselective transformations essential for natural product synthesis. nih.govcaltech.edu

Table 1: Key Research Findings in Palladium-Catalyzed Reaction

| Feature | Finding | Reference |

|---|---|---|

| Reaction Type | Palladium-catalyzed enantioselective decarboxylative allylic alkylation. | nih.govcaltech.edu |

| Catalyst Loading | The reaction proceeds efficiently with low palladium loading (2.7 mg of Pd(OAc)₂ for 1.42 g of substrate). | nih.gov |

| Product Yield | The allyl ketone product was obtained in nearly quantitative yield. | nih.gov |

| Enantioselectivity | The reaction afforded the product with 94% enantiomeric excess (ee). | nih.gov |

| Application | A key step in the total synthesis of (−)-aspewentin B. nih.govcaltech.edu |

Iron-Catalyzed Cross-Coupling

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective, environmentally benign, and highly efficient alternative to methods using precious metals like palladium. nih.govbeilstein-journals.orgresearchgate.net These reactions are effective for a wide range of cross-coupling processes, including the coupling of alkyl Grignard reagents with aryl and heteroaryl chlorides and triflates. nih.gov Simple iron salts, such as FeCln, serve as effective precatalysts, often enabling reactions to proceed at or below room temperature with high turnover rates. nih.gov

Given that alkyl halides are suitable substrates, this compound can function as an electrophile in these transformations. nih.govepfl.ch The exceptionally mild conditions of iron-catalyzed systems tolerate a variety of sensitive functional groups. nih.gov However, a notable consideration for substrates like this compound is that while (hetero)aryl chlorides undergo clean coupling, the corresponding bromides and iodides can be prone to the reduction of their carbon-halogen bonds in the presence of the iron catalyst. nih.gov

Negishi Cross-Coupling Reactions

The Negishi cross-coupling is a powerful and widely used palladium- or nickel-catalyzed reaction that forms carbon-carbon bonds by coupling organozinc compounds with organic halides or triflates. wikipedia.orgorganic-chemistry.org The reaction is highly versatile, allowing for the coupling of sp³, sp², and sp hybridized carbon centers. wikipedia.org

This compound, as a primary alkyl iodide, is a suitable electrophilic partner in this reaction. wikipedia.org The carbon-iodine bond readily undergoes oxidative addition to the low-valent metal catalyst (typically Pd(0) or Ni(0)), which is the initial step in the catalytic cycle. wikipedia.org Following transmetalation with the organozinc reagent and subsequent reductive elimination, a new C-C bond is formed. wikipedia.org This makes the Negishi coupling a valuable method for extending the carbon chain of this compound by coupling it with a wide variety of organic groups (aryl, vinyl, alkyl, etc.) available as organozinc reagents. wikipedia.org

Precursor for Advanced Building Blocks and Functionalized Derivatives

The reactivity of the carbon-iodine bond makes this compound an excellent starting material for the synthesis of more complex and functionalized molecules.

Synthesis of Quaternary Ammonium (B1175870) Salts and Protein Crosslinkers

This compound is a key reagent in the synthesis of specialized quaternary ammonium salts, which can serve as protein crosslinking agents for applications in structural mass spectrometry. nih.gov In one documented synthesis, this compound was selected due to its higher reactivity compared to its bromo analog. nih.gov

The synthesis involved a two-step alkylation process. First, morpholine (B109124) was mono-alkylated with ethyl 4-bromobutyrate. nih.gov The resulting tertiary amine was then reacted with this compound under neat (solvent-free) conditions at 115 °C to form the target bis-quaternary ammonium salt. nih.gov This salt is a key intermediate which, after hydrolysis of the ester groups, is converted into a crosslinking agent with N-hydroxysuccinimide (NHS) ester "warheads" for protein conjugation. nih.gov

Table 2: Synthesis of Bis-Quaternary Ammonium Salt Intermediate

| Step | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | Morpholine, Ethyl 4-bromobutyrate | Toluene, reflux | Mono-alkylated intermediate (tertiary amine) | nih.gov |

| 2 | Intermediate from Step 1, this compound | Neat (solvent-free), 115 °C | Bis-quaternary ammonium salt ester | nih.gov |

Formation of Ethyl 4-hydroxybutyrate and Ethyl 4-aminobutyrate Derivatives

The iodine atom in this compound is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution (SN2) reactions. This property allows for its straightforward conversion into other functionalized derivatives.

The synthesis of ethyl 4-hydroxybutyrate can be achieved by reacting this compound with a hydroxide (B78521) source. Similarly, reaction with ammonia, primary amines, or secondary amines can yield ethyl 4-aminobutyrate or its N-substituted derivatives. These derivatives are valuable intermediates in their own right, particularly in the synthesis of biologically active molecules, including analogs of γ-aminobutyric acid (GABA). researchgate.net

Preparation of α-Nitro Esters

This compound serves as a substrate for the synthesis of nitroalkanes through nucleophilic substitution. By reacting this compound with a nitrite (B80452) salt, such as sodium nitrite, the iodide leaving group is displaced to form ethyl 4-nitrobutyrate. google.com In this product, the nitro group is located at the γ-position (carbon-4) of the butyrate (B1204436) chain.

This transformation is analogous to the well-established synthesis of α-nitro esters from α-halo esters. For example, ethyl α-nitrobutyrate can be prepared from ethyl α-iodobutyrate and silver nitrite in a 75% yield. orgsyn.orgorgsyn.org While the reaction with this compound yields a γ-nitro ester, the underlying principle of displacing a halide with a nitrite group is a general method for introducing nitro functionality into ester-containing molecules. orgsyn.orgorgsyn.org

Synthesis of Lactonized Statin Side Chain Precursors.nih.govresearchgate.netchem-soc.si

This compound is a key intermediate in the synthesis of precursors for lactonized statin side chains. nih.govresearchgate.netchem-soc.si A notable application is in the preparation of (R)-ethyl 3-(tert-butyldimethylsilyloxy)hex-5-enoate, which serves as a crucial precursor for these side chains. nih.govresearchgate.netchem-soc.si The synthesis involves a coupling reaction between an organocuprate, derived from a Grignard reagent like vinyl magnesium chloride, and a primary alkyl halide such as (S)-ethyl 3-(tert-butyldimethylsilyloxy)-4-iodobutanoate. nih.govresearchgate.netchem-soc.si

Calorimetric studies have provided significant insights into this complex, low-temperature synthesis, revealing that the coupling is not a simple SN2 substitution reaction. nih.govchem-soc.si An unexpected, spontaneous three-step exothermal event was observed during the controlled warming of the final intermediates, highlighting the complexity of the reaction mechanism. nih.govresearchgate.netchem-soc.si This research provides critical data on reaction enthalpies and adiabatic temperature rises, which is essential for the safe scale-up of this process for industrial production. nih.govresearchgate.net

A synthetic route to the key lactonized statin side chain precursor, (4R,6S)-4-(tert-butyldimethylsilyloxy)-6-(hydroxymethyl)tetrahydropyran-2-one, has been developed starting from (S)-ethyl 4-chloro-3-hydroxybutanoate. thieme-connect.com This process involves the transformation of (4R,6S)-4-(tert-butyldimethylsilyloxy)-6-(iodomethyl)tetrahydropyran-2-one into an acetate (B1210297) ester derivative, followed by the cleavage of the acetate protection. thieme-connect.com

Application in Homologation Reactions.uniroma1.it

Homologation reactions, which involve the conversion of a reactant into the next member of its homologous series, represent a significant application for this compound. uniroma1.it These reactions typically add a methylene (B1212753) (-CH2-) group to a saturated chain. uniroma1.it this compound serves as a versatile building block in multi-step syntheses, including the preparation of natural products. For instance, it is utilized in palladium-catalyzed enantioselective allylic alkylation, acting as a coupling partner for Grignard reagents to form tricyclic ketones and allyl enol carbonates.

Enantioselective Synthesis via Stereocontrol.cdnsciencepub.comresearchgate.net

This compound plays a role in enantioselective synthesis, where the stereochemical outcome of a reaction is controlled to produce a specific enantiomer. cdnsciencepub.comresearchgate.net An example is its use in the synthesis of a simplified Fe(CO)3-complexed HETE analogue. researchgate.net In this process, a titanium–zinc organyl, prepared from this compound, activated zinc powder, and Ti(OiPr)3Cl, is added in a diastereo(Ψ-exo)selective manner to an aldehyde function. researchgate.net This demonstrates the utility of this compound in constructing complex chiral molecules with a high degree of stereocontrol. researchgate.net

Cyclization Reactions and Ring Formation.benchchem.com

This compound is a valuable reagent in cyclization reactions, which are fundamental processes in organic synthesis for the formation of cyclic structures. Its utility is particularly noted in the synthesis of complex molecules where ring formation is a key step.

Preferred Use in Cyclization for Favorable Ring Strain.benchchem.com

The structure of this compound makes it particularly suitable for certain cyclization reactions due to favorable ring strain in the transition states and products. Shorter-chain iodoesters like this compound are often preferred over longer-chain analogues because they can lead to less strained ring systems and higher reactivity. This preference was demonstrated in the synthesis of (−)-aspewentin B, where this compound was critical for the formation of a tricyclic ketone intermediate. nih.gov The use of longer chains might introduce steric hindrance or decrease reaction rates in coupling reactions.

Spectroscopic Characterization and Computational Studies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of Ethyl 4-iodobutyrate.

The ¹H NMR spectrum of this compound provides detailed information about the different proton environments in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

Ethyl Group Protons: The protons of the ethyl ester group give rise to two distinct signals. The methylene (B1212753) protons (-O-CH₂-CH₃) appear as a quartet at approximately 4.10-4.15 ppm, a result of coupling with the adjacent methyl protons. The methyl protons (-O-CH₂-CH₃) resonate as a triplet at around 1.20-1.25 ppm, due to coupling with the methylene protons. vulcanchem.com

Butyrate (B1204436) Chain Protons: The protons on the butyrate chain exhibit characteristic signals. The methylene group attached to the iodine atom (I-CH₂-) is the most deshielded and appears as a triplet at approximately 3.15-3.20 ppm. vulcanchem.com The methylene group adjacent to the carbonyl group (-CH₂-C=O) resonates as a multiplet at about 2.25-2.35 ppm. vulcanchem.com The central methylene group (-CH₂-CH₂-CH₂-) shows a multiplet in the region of 1.20-1.85 ppm. vulcanchem.com

A representative summary of the ¹H NMR spectral data is presented in the interactive table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| -O-CH₂-CH₃ | 4.10-4.15 | Quartet |

| I-CH₂- | 3.15-3.20 | Triplet |

| -CH₂-C=O | 2.25-2.35 | Multiplet |

| -CH₂-CH₂-CH₂- | 1.20-1.85 | Multiplet |

| -O-CH₂-CH₃ | 1.20-1.25 | Triplet |

The ¹³C NMR spectrum provides information on the different carbon environments within this compound.

Key peaks in the ¹³C NMR spectrum include a signal for the ester carbonyl carbon at approximately δ 58.8 ppm and a peak for the carbon atom bonded to iodine in the iodobutyl chain at around δ 24.2 ppm, which confirms the compound's structure.

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing long-range correlations between protons and carbons, thereby confirming the connectivity of the molecule. epo.orglibretexts.org For instance, an HMBC spectrum would show correlations between the protons of the ethyl group and the carbonyl carbon of the ester, as well as between the protons on the butyrate chain and adjacent carbons. magritek.com These correlations provide unambiguous evidence for the structural assignment of this compound. libretexts.orgunsw.edu.au

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to specific bond vibrations.

Carbonyl (C=O) Stretch: A strong absorption band is observed in the region of 1711 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group.

Carbon-Iodine (C-I) Stretch: The presence of the carbon-iodine bond is confirmed by an absorption band at approximately 717 cm⁻¹.

The table below summarizes the key IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Absorption Band (cm⁻¹) |

| Ester | C=O Stretch | 1711 |

| Alkyl Iodide | C-I Stretch | 717 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and purity verification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates the components of a mixture before their detection by mass spectrometry. jmaterenvironsci.com This is particularly useful for assessing the purity of this compound. The mass spectrum obtained from GC-MS analysis will show a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. libretexts.orgiitd.ac.in For this compound (C₆H₁₁IO₂), the expected molecular weight is approximately 242.05 g/mol . nih.gov The observation of a molecular ion peak at the corresponding mass-to-charge ratio (m/z) validates the identity of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. This is achieved by measuring the mass-to-charge ratio (m/z) to a very high degree of precision, which allows for the calculation of the exact molecular formula.

In the context of research involving this compound, HRMS is frequently employed to confirm the successful synthesis of target molecules. For instance, in the synthesis of CID-cleavable protein crosslinking agents, HRMS was used to verify the mass of intermediates and final products. rsc.org Similarly, in the formal synthesis of kibdelomycin, HRMS (ESI) was utilized to confirm the mass of a precursor molecule, with a calculated m/z for [M+H]+ of 447.18022 and a found value of 447.17924. rsc.org This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

The table below presents representative HRMS data for compounds related to or derived from this compound, illustrating the precision of this technique.

| Compound/Intermediate | Ion | Calculated m/z | Found m/z | Source |

| Precursor to Kibdelomycin | [M+H]+ | 447.18022 | 447.17924 | rsc.org |

| Silylated Iodobutanoate Analog | [M+H]+ | 435.0831 | - | |

| Protein Crosslinking Agent Intermediate | M+ | 394.2952 | 394.2960 | rsc.org |

This table is interactive. Click on the headers to sort the data.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of a wide range of molecules, from small organic compounds to large biomolecules. wiley-vch.de It involves the formation of gas-phase ions from a solution, which can then be analyzed by a mass spectrometer. wiley-vch.de ESI-MS is often used to detect ionic catalytic intermediates and to study noncovalent biochemical complexes. wiley-vch.denih.gov

In research involving this compound, ESI-MS is a valuable tool for monitoring reaction progress and characterizing products. For example, in the synthesis of various heterocyclic compounds, ESI-MS was used to identify the mass of the synthesized molecules, often as sodiated [M+Na]+ or protonated [M+H]+ adducts. mpg.de One study reported the use of a MICROTOF spectrometer equipped with an ESI ion source for obtaining high-resolution mass spectra (ESI-HRMS). mpg.de

The following table provides examples of ESI-MS data for compounds synthesized in reactions where this compound or similar structures are implicated.

| Compound/Intermediate | Ionization Mode | Ion | m/z (rel. int., %) | Source |

| Dihydro-trimethylquinoline derivative | Positive | [M+H]+ | 304.2 (28) | mpg.de |

| Dihydro-trimethylquinoline derivative | Positive | [M+Na]+ | 326.2 (79) | mpg.de |

| Dihydro-trimethylquinoline derivative | Positive | [2M+Na]+ | 629.4 (100) | mpg.de |

| Dihydro-trimethylquinoline derivative | Negative | [M-H]- | 302.2 (63) | mpg.de |

| Dihydro-trimethylquinoline derivative | Negative | [2M-H]- | 605.4 (100) | mpg.de |

| NHS-ester derivative | Negative | [M-H]- | 748.1 (100) | mpg.de |

This table is interactive. Click on the headers to sort the data.

Computational Chemistry Approaches

Computational chemistry provides a theoretical lens through which the behavior of molecules like this compound can be understood and predicted. These methods are used to model molecular structures, simulate reaction pathways, and calculate various properties, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Transition States and Reaction Coordinates

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. columbia.edu It has become a popular tool for predicting the enantioselectivities and regioselectivities of chemical reactions and for studying the entire reaction coordinate. columbia.edu A key application of DFT is the characterization of transition states, which are the highest energy points along a reaction pathway. cmu.edu By calculating the geometry and energy of transition states, researchers can gain a deeper understanding of reaction mechanisms and predict reaction rates. cmu.edumdpi.com

For reactions involving alkyl halides like this compound, DFT can be used to model the transition states of nucleophilic substitution or elimination reactions. For example, DFT calculations have been used to study the β-hydride elimination of ethyl groups on copper surfaces, where the transition states were characterized by a single imaginary vibrational frequency. cmu.edu In another study on the copolymerization of cyclopropenone with ethylene, DFT was employed to calculate the Gibbs free energy of activation for the oxidative addition transition state. mdpi.com These types of calculations provide valuable information about the feasibility and kinetics of a proposed reaction mechanism.

Molecular Modeling and Simulation for Mechanistic Insights

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. These methods can provide detailed, atomistic insights into reaction mechanisms that are often difficult to obtain through experimental means alone. For instance, molecular modeling can be used to visualize the three-dimensional structures of reactants, intermediates, and products, and to simulate their dynamic behavior over time.

In the context of reactions involving this compound, molecular modeling could be used to investigate the steric and electronic factors that influence its reactivity. For example, in the alkylation of a sulphonamide, the failure of the reaction with this compound was attributed to potential steric hindrance, an insight that could be further explored and quantified through molecular modeling. ucl.ac.uk Similarly, simulations can be used to study the interactions between this compound and a catalyst or solvent, providing a more complete picture of the reaction environment.

Quantum Chemistry Methods for Large Molecules

The application of quantum chemistry methods to large molecules presents significant computational challenges. figshare.com However, the development of composite methods and more efficient algorithms has made it possible to perform accurate calculations on increasingly complex systems. wikipedia.org These methods often combine results from different levels of theory and basis sets to achieve a balance between accuracy and computational cost. wikipedia.org

For large molecules that might be synthesized using this compound as a building block, quantum chemistry methods can be used to predict a wide range of properties, including geometries, energies, and spectroscopic data. figshare.com For example, the Gaussian-n theories and Complete Basis Set (CBS) methods are families of composite methods that have been developed to calculate thermodynamic properties with high accuracy. wikipedia.org These approaches are valuable for benchmarking and for providing reliable theoretical data that can guide synthetic efforts and aid in the interpretation of experimental results. nih.gov

Scalability and Optimized Production Protocols

The industrial production of this compound often involves large-scale reactors and optimized reaction conditions to ensure high yields and purity. A prevalent method for its synthesis is the Finkelstein reaction, which involves the halogen exchange of ethyl 4-bromobutyrate with sodium iodide in an acetone (B3395972) solvent. This reaction is typically conducted at elevated temperatures to drive the substitution of the bromine atom with iodine.

Recent advancements have also explored solvent-free mechanochemical methods for the synthesis of this compound. This technique involves milling ethyl 4-bromobutyrate with sodium iodide, offering a more environmentally friendly and efficient process. luc.edu The optimization of these protocols, including the control of stoichiometry, temperature, and reaction time, is crucial for achieving high-purity this compound on a large scale.

Table 1: Comparison of Synthesis Protocols for this compound

| Synthesis Method | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Finkelstein Reaction | Ethyl 4-bromobutyrate, Sodium Iodide | Acetone, 60°C, 24 hours | Not specified | |

| Mechanochemical Synthesis | Ethyl 4-bromobutyrate, Sodium Iodide | Ball milling, 2 hours | 66% | luc.edu |

| From Butyrolactone | Butyrolactone, Ethanol (B145695), Benzenesulfinic acid sodium salt | Multi-step process | Not specified | lookchem.com |

Role in Drug Discovery and Pharmaceutical Development

This compound is a crucial intermediate in the synthesis of a wide array of pharmaceutical agents and biologically active molecules. Its ability to introduce a four-carbon chain into a target molecule makes it a valuable tool for medicinal chemists.

The compound plays a significant role in the synthesis of potent antibiotic and antitumor agents. Notably, it is a key starting material in the formal synthesis of kibdelomycin and amycolamicin, broad-spectrum antibiotics that are effective against drug-resistant bacteria. whiterose.ac.ukambeed.com The synthesis of the decalin core of these complex molecules begins with a Fukuyama coupling reaction involving this compound. whiterose.ac.ukambeed.com Furthermore, it is used in the synthesis of amycolose, a sugar derivative with known cell growth suppression properties, indicating its potential in anticancer research. whiterose.ac.uk

This compound is widely employed in the creation of various biologically active molecules and drug analogs. For instance, it has been used in the synthesis of a prostaglandin (B15479496) analogue, which are compounds with diverse physiological effects. It is also a precursor in the synthesis of meptazinol, an opioid analgesic. google.com The reactivity of the iodide allows for its displacement by various nucleophiles, enabling the construction of a diverse range of pharmaceutical scaffolds.

Table 2: Examples of Biologically Active Molecules Synthesized Using this compound

| Target Molecule | Class | Synthetic Role of this compound | Reference |

|---|---|---|---|

| Kibdelomycin | Antibiotic | Starting material for the decalin core synthesis | whiterose.ac.ukambeed.com |

| Amycolamicin | Antibiotic | Intermediate in the synthesis of the decalin fragment | whiterose.ac.uk |

| Amycolose derivative | Anticancer potential | Used in the synthesis of a precursor with cell growth suppression properties | whiterose.ac.uk |

| Meptazinol analogue | Analgesic | Used in a multi-step synthesis to form the azepane core | google.com |

| Prostaglandin analogue | Biologically active lipid | Precursor for a stannylated analogue used in radiolabeling | clockss.org |

In the field of structural biology, this compound serves as a precursor for the synthesis of novel protein crosslinking agents. uni-muenchen.de These agents are crucial for studying protein-protein interactions and the three-dimensional structure of protein complexes using mass spectrometry. uni-muenchen.de The synthesis involves the reaction of this compound with a heterocyclic core, such as morpholine (B109124), to create a bis-quaternary ammonium (B1175870) salt, which is then converted into a functional crosslinker. uni-muenchen.de

By extension of its role in creating protein crosslinkers, this compound contributes to the design of molecules that can inhibit protein-protein interactions. The crosslinking agents it helps to create are used to map these interactions, providing valuable information for the rational design of inhibitors. uni-muenchen.de Furthermore, as a building block for antibiotics like kibdelomycin, which inhibits bacterial DNA gyrase and topoisomerase IV, it is integral to the creation of compounds that disrupt essential protein functions in pathogens. whiterose.ac.ukambeed.com

Applications in Agrochemical Synthesis

This compound is also utilized in the synthesis of agrochemicals. cymitquimica.com Its reactivity allows for the incorporation of specific functional groups necessary for developing active compounds like herbicides and pesticides that can enhance agricultural productivity. It serves as a versatile building block for constructing more complex molecules intended for agricultural use. cymitquimica.com While its role as a precursor is established, specific, publicly documented examples of commercial agrochemicals synthesized directly from this compound are not prevalent in the reviewed literature. However, related iodo-compounds are noted as intermediates in the synthesis of patented agrochemical compositions. ambeed.com

Development of Herbicides and Pesticides

In the field of agrochemicals, this compound serves as a building block for creating new herbicides and pesticides. cymitquimica.com Its reactive nature allows for the incorporation of specific functional groups necessary for biological activity. For example, it can be used in the synthesis of compounds that mimic plant hormones, leading to selective weed control. The phenoxy herbicide MCPB ethyl, which is structurally related, acts in this manner by disrupting the normal growth processes of susceptible plants. cymitquimica.com The ability to introduce a butyrate chain is valuable in designing molecules that can be metabolized by plants into active herbicidal compounds.

Specialty Chemicals Production

Industrially, this compound is a precursor for the production of a variety of specialty chemicals. These are compounds produced for specific applications and include materials used in fragrances, pharmaceuticals, and materials science. The reactivity of this compound allows for its transformation into numerous derivatives with unique properties. For instance, it can be used to synthesize pyrrolizidine (B1209537) alkaloids, which have a range of biological activities and are studied for their potential applications. researchgate.net

Conclusion

Ethyl 4-iodobutyrate is a valuable and versatile chemical compound with significant applications in organic synthesis. Its utility as an alkylating agent and a partner in coupling reactions makes it an important intermediate in the synthesis of a wide range of molecules. Its role in the development of new herbicides and pesticides, as well as in the production of specialty chemicals, underscores its importance in both academic and industrial research.

Advanced Topics and Future Research Directions

Stereoselective Synthesis and Enantiomeric Control

While ethyl 4-iodobutyrate itself is achiral, its role as a precursor in the synthesis of chiral molecules is a significant area of research. The development of stereoselective methods to introduce chirality into molecules derived from this starting material is crucial for the pharmaceutical industry, where the enantiomeric form of a drug can determine its efficacy and safety.

Future research directions are inspired by methodologies developed for analogous compounds like ethyl 4-chloro-3-hydroxybutyrate, a key intermediate for pharmaceuticals. researchgate.net Strategies that could be adapted for derivatives of this compound include:

Enzymatic Reactions: The use of biocatalysts, such as stereoselective carbonyl reductases, for the asymmetric reduction of a keto-precursor (e.g., ethyl 4-iodo-3-oxobutanoate) to produce a single enantiomer of the corresponding chiral alcohol. researchgate.net This approach offers high enantioselectivity under mild reaction conditions.

Asymmetric Hydrogenation: The use of chiral metal complexes, such as Ruthenium-BINAP catalysts, for the asymmetric hydrogenation of unsaturated precursors. researchgate.net This method is a powerful tool for establishing stereocenters with high enantiomeric excess (e.e.).

The goal is to develop robust and scalable processes for producing enantiomerically pure compounds where the four-carbon backbone is derived from this compound.

Catalytic Methodologies and Mechanism Optimization

The carbon-iodine (C-I) bond in this compound is the weakest among the carbon-halogen bonds, making it highly reactive and amenable to activation by a variety of catalytic systems. Research in this area focuses on developing more efficient, selective, and sustainable catalytic methods.

The activation of the C-I bond is central to the utility of this compound in cross-coupling and other functionalization reactions. While traditional palladium catalysts are effective, future research is exploring novel activation strategies to overcome the limitations of engaging unactivated alkyl halides. nih.gov

Key areas for the development of novel catalysts include:

Radical-Based Activation: Copper-catalyzed methods that utilize aryl radicals to initiate the cleavage of the C-I bond through halogen abstraction have shown promise. This allows the resulting alkyl radical to participate in cross-coupling reactions under mild, room-temperature conditions. nih.gov

Photochemical Activation: Catalyst-free approaches using visible light to induce the formation of an electron donor-acceptor (EDA) or halogen-bond complex can generate carbon-centered radicals from alkyl iodides. rsc.org This represents a green and sustainable activation mode.

Halogen-Bond Catalysis: The use of cationic halogen-bond donors to activate C-I bonds represents a novel frontier in catalysis. This strategy relies on noncovalent interactions to enhance the electrophilicity of the iodine atom, facilitating subsequent reactions. nih.gov

These emerging methodologies promise to expand the synthetic toolbox for reactions involving this compound.

Both homogeneous and heterogeneous catalysis play vital roles in transformations involving this compound, each with distinct advantages and disadvantages. ethz.chrsc.org

Homogeneous Catalysis: Homogeneous catalysts, such as soluble transition metal complexes, are prevalent in reactions like cross-coupling. libretexts.org They typically offer high activity and selectivity because the active sites are well-defined and easily accessible to the reactants in the same phase. ethz.chyoutube.com However, the major drawback is the difficulty in separating the catalyst from the product, which complicates purification and catalyst recycling. nih.gov

Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer the significant advantage of easy separation and recyclability. libretexts.orgnih.gov Future research aims to develop highly active and selective heterogeneous catalysts for the functionalization of this compound, potentially by immobilizing well-defined homogeneous catalysts onto solid supports, thereby combining the benefits of both systems. rsc.org

The table below summarizes the key differences and research goals for these catalytic systems in the context of this compound chemistry.

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis | Future Research Goal |

| Phase | Catalyst and reactants in the same phase (e.g., liquid) | Catalyst and reactants in different phases (e.g., solid/liquid) | Development of highly active solid-supported catalysts |

| Activity/Selectivity | Generally high due to well-defined active sites | Can be lower; may have mass transfer limitations | Improve selectivity of heterogeneous systems |

| Catalyst Separation | Difficult and often costly | Straightforward (e.g., filtration) | Design systems that combine easy separation with high activity |

| Recycling | Challenging | Generally simple | Enhance the stability and lifetime of recyclable catalysts |

Structure-Activity Relationship (SAR) Studies of Derived Compounds

This compound is a valuable tool for medicinal chemists, often serving as a four-carbon linker to connect different molecular fragments. The resulting derivatives are then subjected to Structure-Activity Relationship (SAR) studies to understand how structural modifications impact biological activity. oncodesign-services.comwikipedia.org

SAR analysis is a cornerstone of drug discovery, enabling the optimization of lead compounds to enhance potency and selectivity while minimizing toxicity. oncodesign-services.com For compounds derived from this compound, the butyrate (B1204436) chain can be modified to explore its effect on properties like binding affinity, solubility, and metabolic stability. For example, in the development of inhibitors for branched-chain amino acid aminotransferase 1 (BCAT1), derivatives of γ-aminobutyric acid (GABA) were synthesized and evaluated, leading to compounds with significantly enhanced inhibitory activity. nih.gov Similarly, SAR studies on compounds related to 3-hydroxybutyrate (B1226725) have been used to target ketone metabolism in cancer cells. researchgate.net

Future research will continue to use this compound to systematically generate libraries of compounds for SAR studies across a wide range of biological targets.

Mechanistic Elucidation of Complex Transformations

Understanding the precise mechanism of a chemical reaction is fundamental to optimizing its conditions and expanding its scope. This compound, with its reactive C-I bond, can participate in complex, multi-step cascade reactions that are subjects of intense mechanistic investigation.

A prime example is its use in palladium-catalyzed dearomative cascade reactions. In one such transformation, an indole (B1671886) derivative tethered to an aryl iodide via a linker (which could be derived from this compound) undergoes a complex sequence. A plausible mechanism begins with the oxidative addition of the palladium(0) catalyst to the C-I bond. acs.org This is followed by a series of steps including dearomative Heck cyclization, intramolecular C-H activation to form a palladacycle, and subsequent coupling with another reactant. acs.org Isotope labeling experiments can be used to determine the rate-limiting step in such sequences, providing critical insights for reaction optimization. acs.org

Future work in this area will focus on using advanced spectroscopic and kinetic techniques to unravel the mechanisms of new transformations involving this compound, enabling the rational design of more efficient and selective synthetic methods.

Integration of Computational and Experimental Studies

The synergy between computational chemistry and experimental work has become a powerful paradigm in modern chemical research. This integrated approach is increasingly being applied to study the reactivity of this compound and its derivatives.

Computational methods, particularly Density Functional Theory (DFT), are used to:

Elucidate Reaction Mechanisms: DFT calculations can map out the energy profiles of reaction pathways, identify transition states, and rationalize experimental observations. For instance, DFT has been used to study the mechanism of reactions involving other ethyl halides, providing insights into reaction barriers and the influence of solvents. chemrxiv.org

Predict Molecular Properties: Computational models can predict the physicochemical and biological properties of molecules before they are synthesized. This in silico screening allows researchers to prioritize synthetic targets and guide the design of compounds with desired activities, as has been done for various heterocyclic systems. researchgate.netresearchgate.net

Guide SAR Studies: Quantitative Structure-Activity Relationship (QSAR) models use computational descriptors to build mathematical relationships between a molecule's structure and its biological activity, accelerating the lead optimization process. wikipedia.org

Future research will see an even deeper integration of these computational tools with laboratory experiments to accelerate the discovery and development of new reactions and functional molecules based on the this compound scaffold.

Exploration of Novel Reactivity Patterns and Applications

Recent research has begun to uncover the nuanced reactivity of this compound beyond its traditional role as a simple alkylating agent. Scientists are exploring its participation in a variety of sophisticated transformations, leading to the development of novel synthetic methodologies and the construction of intricate molecular architectures.

One of the burgeoning areas of interest is its application in radical reactions. The carbon-iodine bond in this compound is relatively weak, making it a suitable precursor for the generation of alkyl radicals under appropriate conditions, such as photoredox catalysis or with the use of radical initiators. These radicals can then participate in a cascade of reactions, including additions to alkenes and alkynes, and cyclization reactions, to form a variety of carbocyclic and heterocyclic systems.

Furthermore, this compound is being investigated as a key building block in the synthesis of bioactive molecules and natural products. Its four-carbon chain with a terminal functional group allows for the introduction of a butyrate side chain, which is a common motif in many biologically active compounds. For instance, it can be utilized in the synthesis of derivatives of γ-aminobutyric acid (GABA), an important neurotransmitter, or in the construction of side chains of certain lipids and enzyme inhibitors.